molecular formula C24H26N2O5 B12415825 1-Hydroxy Carvedilol-d3

1-Hydroxy Carvedilol-d3

Cat. No.: B12415825
M. Wt: 425.5 g/mol
InChI Key: UQJJKVKQRTUYJW-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy Carvedilol-d3 involves the deuteration of 1-Hydroxy Carvedilol. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy Carvedilol-d3 undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its parent alcohol form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxy Carvedilol-d3 is widely used in scientific research, including:

Mechanism of Action

1-Hydroxy Carvedilol-d3, like Carvedilol, exerts its effects by:

    Beta-Adrenergic Antagonism: Inhibiting beta-adrenergic receptors, leading to reduced heart rate and blood pressure.

    Alpha-1 Adrenergic Antagonism: Relaxing smooth muscle in blood vessels, reducing peripheral vascular resistance.

    Antioxidant Properties: Scavenging free radicals and reducing oxidative stress

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy Carvedilol-d3 is unique due to its deuterium atoms, which provide stability and make it easily distinguishable in mass spectrometry. This makes it particularly valuable in pharmacokinetic studies and metabolic research .

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

425.5 g/mol

IUPAC Name

4-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-ol

InChI

InChI=1S/C24H26N2O5/c1-29-20-8-4-5-9-21(20)30-13-12-25-14-16(27)15-31-22-11-10-19(28)24-23(22)17-6-2-3-7-18(17)26-24/h2-11,16,25-28H,12-15H2,1H3/i1D3

InChI Key

UQJJKVKQRTUYJW-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O

Origin of Product

United States

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